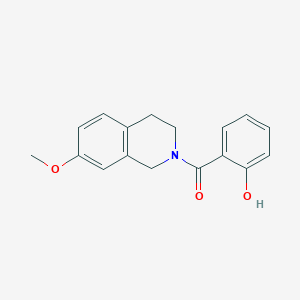
N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide, also known as CEN, is a small molecule that has been the subject of extensive research in recent years. This compound has shown promising results in various scientific studies, including its use in cancer treatment and as a neuroprotective agent.
作用機序
The mechanism of action of N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cancer cells. N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis (the formation of new blood vessels) in tumors. N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide has also been shown to reduce oxidative stress and inflammation in neurons, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide in lab experiments is its relatively low toxicity compared to other anti-cancer agents. N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide has also been shown to have good stability and solubility, which makes it a good candidate for drug development. However, one limitation of using N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide is its low water solubility, which may affect its bioavailability and effectiveness.
将来の方向性
There are several future directions for further research on N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide. One area of interest is its potential use in combination with other anti-cancer agents to enhance its effectiveness. Another area of research is the development of N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide derivatives with improved water solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide and its potential use in other diseases such as neurodegenerative diseases.
合成法
The synthesis of N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide involves the reaction between 2-cyanoethyl-N,N-dimethylformamide and indole-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction takes place under reflux conditions in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF). The resulting product is then purified by column chromatography to obtain pure N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide.
科学的研究の応用
N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment.
In addition to its anti-cancer properties, N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide has also been investigated for its neuroprotective effects. It has been shown to protect neurons from oxidative stress and inflammation, which are two major factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(2-cyanoethyl)-N,1-dimethylindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-16(9-5-8-15)14(18)13-10-11-6-3-4-7-12(11)17(13)2/h3-4,6-7,10H,5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVJTJUJXMEQJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N(C)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

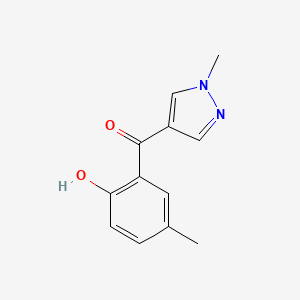
![2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B7527759.png)
![6-[1-[(6-tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7527760.png)
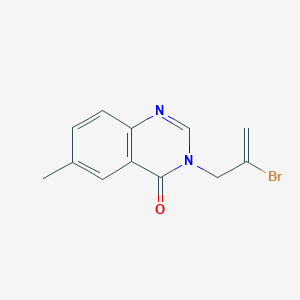
![Ethyl 6-[1-(3-nitrophenyl)ethylamino]pyridine-3-carboxylate](/img/structure/B7527767.png)
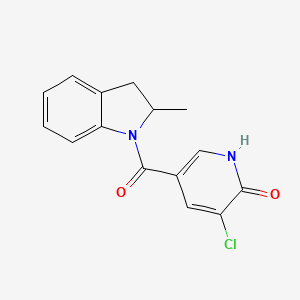
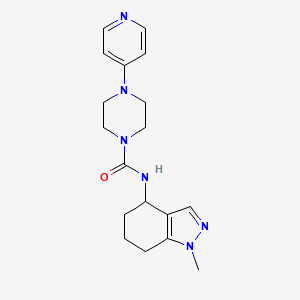
![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-thiophen-2-ylpyrrolidine-1-carboxamide](/img/structure/B7527793.png)

![1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one](/img/structure/B7527805.png)

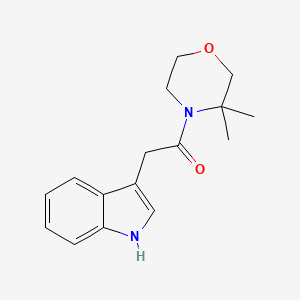
![methyl 10-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxylate](/img/structure/B7527823.png)
